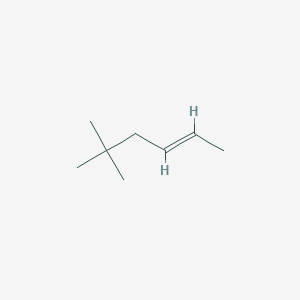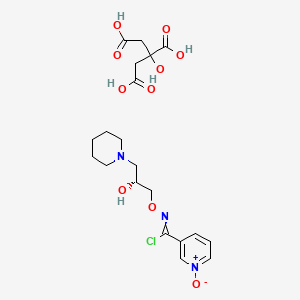![molecular formula C7H14ClNO B3327726 rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride CAS No. 374794-83-9](/img/structure/B3327726.png)
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
Descripción general
Descripción
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system containing both furan and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a furan derivative and a pyridine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- rel-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine
- rel-tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride
- (3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one
Comparison: Compared to these similar compounds, rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride is unique due to its fused furan-pyridine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications. The presence of the furan ring can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar heterocyclic compounds.
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJMGLNWXEHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester](/img/structure/B3327677.png)




![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)
![6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3327705.png)
![7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3327708.png)
![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)

